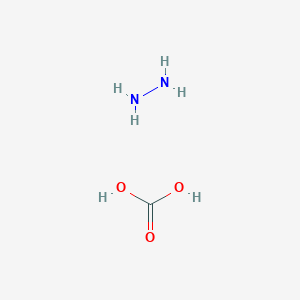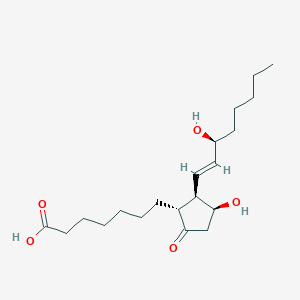
Hydrazincarbonat
Übersicht
Beschreibung
6-Chloropurine riboside is a chemical compound with the molecular formula C10H11ClN4O4. It is a derivative of purine nucleoside, where the purine base is chlorinated at the 6th position. This compound is known for its significant role in biochemical research, particularly in the study of enzyme kinetics and substrate specificity .
Wissenschaftliche Forschungsanwendungen
6-Chloropurin-Ribosid wird in der wissenschaftlichen Forschung aufgrund seiner Vielseitigkeit häufig eingesetzt:
Chemie: Es wird als Substratanalog in Studien mit Enzymen wie Inosinmonophosphat-Dehydrogenase verwendet.
Biologie: Es hilft beim Studium der Kinetik und Substratspezifität von Adenosin-Deaminase.
Medizin: Es wird bei der Synthese von Nucleotidderivaten mit potenziellen therapeutischen Anwendungen verwendet.
Industrie: Es wird bei der Herstellung verschiedener biochemischer Reagenzien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chloropurin-Ribosid beinhaltet seine Interaktion mit spezifischen Enzymen. Zum Beispiel wirkt es als Substratanalog für Inosinmonophosphat-Dehydrogenase und hemmt deren Aktivität. Diese Hemmung beeinflusst die Synthese von Guanin-Nucleotiden, die für die DNA- und RNA-Synthese von entscheidender Bedeutung sind .
Ähnliche Verbindungen:
6-Chloropurin: Ein einfacheres Analog ohne den Ribosidanteil.
2,6-Dichloropurin-Ribosid: Enthält ein zusätzliches Chloratom an der 2. Position.
6-Mercaptopurin-Ribosid: Enthält eine Thiolgruppe anstelle eines Chloratoms.
Einzigartigkeit: 6-Chloropurin-Ribosid ist aufgrund seines spezifischen Substitutionsschemas und seiner Fähigkeit, als vielseitiges Substratanalog in verschiedenen biochemischen Studien zu wirken, einzigartig. Seine chlorierte Purinbase bietet eine eindeutige Reaktivität im Vergleich zu anderen Nucleotidanalogen .
Wirkmechanismus
Target of Action
Hydrazine Carbonate, also known as “carbonic acid;hydrazine”, primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone . This reaction is a key step in various biochemical pathways and synthetic procedures .
Mode of Action
The mode of action of Hydrazine Carbonate involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl compound to form a hydrazone, a process similar to imine formation . During this reaction, the weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Biochemical Pathways
The formation of hydrazones by the reaction of hydrazine with carbonyl compounds is a crucial step in several biochemical pathways . This reaction is a variant of the imine-forming reaction . The hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction , which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .
Pharmacokinetics
The fractional availability of hydralazine, for instance, is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . These findings may provide some insight into the ADME properties of Hydrazine Carbonate.
Result of Action
The result of the action of Hydrazine Carbonate is the formation of a hydrazone, which can be further converted to an alkane . This transformation is significant in organic synthesis, particularly in the Wolff-Kishner reduction . The reaction product is an alkane, which is formed after the loss of N2 gas and protonation of the hydrazone .
Action Environment
The action of Hydrazine Carbonate can be influenced by environmental factors. For instance, in a primitive aquatic environment, hydrazine and its derivatives could have supplied a pathway for chemical evolution and the origin of life . Moreover, the presence of a double-bonded carbon-oxygen carbonyl in the environment can lead to the formation of a safe solid called hydrazone . The liquid hydrazine hydrate is then released by flushing the tank with warm water .
Biochemische Analyse
Biochemical Properties
Hydrazine Carbonate is a derivative of hydrazine, which is known to react with carbonyl compounds to form hydrazones . This reaction mechanism is similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Cellular Effects
Hydrazine and its derivatives have been found to cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . They are also known to cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury .
Molecular Mechanism
The molecular mechanism of Hydrazine Carbonate involves the formation of a hydrazone through a reaction similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Metabolic Pathways
Hydrazine is known to be involved in various metabolic processes .
Subcellular Localization
The localization of proteins and other biomolecules within cells is a complex process that can be predicted using machine learning methods .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Chloropurin-Ribosid beinhaltet typischerweise die Chlorierung von Purin-Nucleosiden. Dies beinhaltet die Kondensation von 6-Chloropurin-3’-O-Benzoylribosid mit Benzylalkohol .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 6-Chloropurin-Ribosid sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet eine großtechnische chemische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie im Labormaßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Chloropurin-Ribosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom an der 6. Position kann durch andere Nucleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die Purinringstruktur verändern.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Nucleophile wie Amine und Thiole.
Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid und Natriumborhydrid werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Produkte umfassen Derivate, bei denen das Chloratom durch andere funktionelle Gruppen ersetzt wird.
Oxidations- und Reduktionsreaktionen: Produkte umfassen oxidierte oder reduzierte Formen des Purinrings
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A simpler analogue without the riboside moiety.
2,6-Dichloropurine riboside: Contains an additional chlorine atom at the 2nd position.
6-Mercaptopurine riboside: Contains a thiol group instead of a chlorine atom.
Uniqueness: 6-Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a versatile substrate analogue in various biochemical studies. Its chlorinated purine base provides distinct reactivity compared to other nucleoside analogues .
Eigenschaften
IUPAC Name |
carbonic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYMQUSHTAONGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563096 | |
| Record name | Carbonic acid--hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112077-84-6 | |
| Record name | Carbonic acid--hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)


![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)





![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)

